2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both triazole and acetamide functional groups in its structure suggests it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the amine group with 4-chlorophenylacetyl chloride under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated or alkylated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is studied for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s ability to interact with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-3-2-4-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-5-13(18)6-8-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHCMGGJMJWJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.